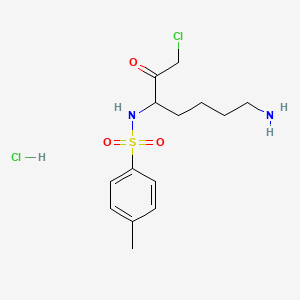

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Description

Properties

IUPAC Name |

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045807 | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-74-6, 4238-41-9 | |

| Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. This molecule incorporates several key functional groups of interest in medicinal chemistry: a p-toluenesulfonamide, an α-chloroketone, and a primary amine. The α-chloroketone moiety, in particular, is a known pharmacophore that can act as an irreversible inhibitor of certain enzymes, suggesting potential applications for this compound in drug discovery research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: Strategic Synthesis

The synthesis of a multifunctional molecule like p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide requires a strategic approach that allows for the sequential and regioselective introduction of its key functionalities. The chosen synthetic pathway begins with a readily available chiral precursor, Nε-Boc-L-lysine, to establish the carbon backbone and introduce the two nitrogen centers with defined stereochemistry at the C-3 position of the final product.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach. The core α-chloroketone functionality can be disconnected to reveal an N-protected amino acid as a key intermediate. This intermediate can be traced back to L-lysine, where the two amino groups are differentially protected to allow for selective modification.

Our forward synthetic strategy is therefore as follows:

-

Selective Nα-Tosylation: The α-amino group of Nε-Boc-L-lysine is selectively protected with a p-toluenesulfonyl (tosyl) group. The tosyl group is a robust protecting group that is stable to many reaction conditions and can also be found in many biologically active sulfonamides.[3]

-

Conversion to α-Chloroketone: The carboxylic acid of the Nα-tosylated intermediate is converted into the desired α-chloroketone. To avoid the use of hazardous reagents like diazomethane[2][4], we will employ a modern and safer method involving the formation of a keto ylide from an activated aryl ester, followed by treatment with a chloride source.[1]

-

Final Deprotection: The synthesis is completed by the selective removal of the Boc protecting group from the ε-amino group under acidic conditions, yielding the target primary amine.

Visualizing the Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Nα-Tosyl-Nε-Boc-L-lysine

-

Dissolution: Dissolve Nε-Boc-L-lysine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq).

-

Tosylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes. The use of a biphasic system with a base like sodium carbonate facilitates the reaction of the water-insoluble tosyl chloride with the water-soluble amino acid.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of the α-Chloroketone

-

Activation of Carboxylic Acid:

-

To a solution of Nα-Tosyl-Nε-Boc-L-lysine (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct and concentrate the filtrate. The resulting p-nitrophenyl ester is used in the next step without further purification. This activation is crucial for the subsequent reaction with the sulfur ylide.[1]

-

-

Keto Ylide Formation and Chlorination:

-

Prepare dimethylsulfonium methylide by reacting trimethylsulfonium iodide with a strong base like sodium hydride in anhydrous DMSO.

-

To the activated p-nitrophenyl ester dissolved in anhydrous THF at -10 °C, add the freshly prepared sulfur ylide solution dropwise.

-

Stir the mixture for 2-3 hours at -10 °C.

-

Quench the reaction by the slow addition of a solution of HCl in diethyl ether (2.0 M).

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography.

-

Protocol 3: Boc Deprotection

-

Acidolysis: Dissolve the purified protected compound in dichloromethane.

-

TFA Addition: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA.

-

Purification: The resulting TFA salt can be purified by recrystallization or preparative HPLC.

Part 2: Comprehensive Characterization

The confirmation of the structure and the assessment of the purity of the newly synthesized p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the unambiguous identification of the target molecule.[6][7][8]

Visualizing the Characterization Workflow

The following diagram outlines the logical flow of the analytical techniques employed for the characterization of the final compound.

Caption: Analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The structural elucidation of the target compound relies on the interpretation of data from various analytical techniques. Below is a summary of the expected data based on the proposed structure and known values for similar functional groups.

Table 1: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation | Rationale/Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 2H), ~7.3-7.4 ppm (d, 2H), ~4.2 ppm (s, 2H), ~3.8-4.0 ppm (m, 1H), ~2.8-3.0 ppm (t, 2H), ~2.4 ppm (s, 3H), ~1.2-1.8 ppm (m, 6H) | Aromatic protons of the tosyl group, chloromethyl protons, proton at the chiral center (C3), protons adjacent to the terminal amine, methyl protons of the tosyl group, and methylene protons of the heptyl chain.[9][10] |

| ¹³C NMR | Chemical Shift (δ) | ~205 ppm, ~144 ppm, ~138 ppm, ~130 ppm, ~127 ppm, ~60 ppm, ~48 ppm, ~40 ppm, ~30-35 ppm, ~21 ppm | Carbonyl carbon, aromatic carbons of the tosyl group, carbon of the chiral center (C3), chloromethyl carbon, carbon adjacent to the terminal amine, methylene carbons, and methyl carbon of the tosyl group.[9][11] |

| IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch), ~1725 (C=O stretch), 1340-1360 (asym. S=O stretch), 1150-1170 (sym. S=O stretch), ~700-800 (C-Cl stretch) | Characteristic stretching frequencies for the primary amine, ketone, sulfonamide, and chloroalkane functional groups.[11][12] |

| HRMS | m/z | Calculated for C₁₄H₂₁ClN₂O₃S: [M+H]⁺ | Provides the exact mass, confirming the elemental composition and molecular formula of the compound. |

| HPLC | Purity | >95% | A single major peak indicates a high degree of purity of the synthesized compound.[6][7] |

References

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

-

An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids. RSC Publishing. Available at: [Link]

-

p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem. Available at: [Link]

- A method for preparing α' chloroketones. Google Patents.

-

Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central (PMC). Available at: [Link]

-

Toluenesulfonamides - Evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molbank. Available at: [Link]

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

-

Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. Available at: [Link]

- A process for the preparation of alpha'-chloroketones. Google Patents.

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Technium Science. Available at: [Link]

-

Organic Compound Characterization & Quantification. Center for Applied Isotope Studies, University of Georgia. Available at: [Link]

- Process for the preparation of α-haloketones. Google Patents.

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

-

Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society. Available at: [Link]

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Guidelines for Characterization of Organic Compounds. ACS Publications. Available at: [Link]

-

α-Anilinoketones, Esters and Amides: A Chemical Study. PubMed Central (PMC). Available at: [Link]

-

Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. National Institutes of Health (NIH). Available at: [Link]

-

p-toluenesulfonamide, 3-chloro-. NIST WebBook. Available at: [Link]

Sources

- 1. EP1309535B1 - A process for the preparation of alpha'-chloroketones - Google Patents [patents.google.com]

- 2. US6667422B2 - Process for the preparation of α-haloketones - Google Patents [patents.google.com]

- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. cais.uga.edu [cais.uga.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An enantioselective synthesis of heteroaromatic N -tosyl α-amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/A906758B [pubs.rsc.org]

- 10. ripublication.com [ripublication.com]

- 11. rsc.org [rsc.org]

- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

An In-Depth Technical Guide to the Physicochemical Properties of Nα-Tosyl-L-lysine Chloromethyl Ketone (TLCK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-lysine chloromethyl ketone, commonly known as TLCK, is a widely utilized biochemical tool, primarily recognized for its potent and irreversible inhibition of trypsin and trypsin-like serine proteases.[1] Its specificity has made it an invaluable reagent in protein chemistry, enzymology, and cell biology to probe the function of these enzymes and to prevent proteolysis during protein purification.[2] Understanding the fundamental physicochemical properties of TLCK is paramount for its effective and reliable use in experimental settings. This guide provides a comprehensive overview of the core physicochemical characteristics of TLCK, practical insights for its handling and application, and detailed protocols for its characterization.

Chemical Identity and Core Properties

TLCK is a derivative of the amino acid lysine, featuring a tosyl group on the α-amino group and a chloromethyl ketone moiety. This unique structure is central to its inhibitory activity.

| Property | Value | Source(s) |

| Full Chemical Name | Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Synonym(s) | TLCK, Tosyl-L-lysyl-chloromethane hydrochloride | |

| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃S | [3] |

| Molecular Weight | 369.31 g/mol | [3] |

| CAS Number | 4272-74-6 | [3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | Typically ≥95% | [5] |

Solubility Characteristics

The solubility of TLCK is a critical parameter for the preparation of stock solutions and experimental buffers. It exhibits good solubility in a range of common laboratory solvents.

| Solvent | Solubility | Source(s) |

| Water | ≥ 100 mg/mL (270.78 mM) | [3] |

| DMSO | ≥ 100 mg/mL (270.78 mM) | [3] |

| Methanol | 50 mg/mL | |

| Dimethylformamide (DMF) | 20 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 5 mg/mL | [5] |

Expert Insight: While TLCK is highly soluble in water and DMSO, it is crucial to consider its stability in these solvents, particularly in aqueous solutions with a pH above 6.0.[1] For this reason, freshly prepared aqueous solutions are strongly recommended for all applications.[5] When using DMSO for stock solutions, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3]

Protocol 1: Preparation of a TLCK Stock Solution

This protocol describes the preparation of a 100 mM TLCK stock solution in DMSO, a common practice for long-term storage.

Materials:

-

Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of TLCK powder. For example, to prepare 1 mL of a 100 mM solution, weigh 36.93 mg of TLCK.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the TLCK powder.

-

Mixing: Vortex the solution until the TLCK is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

Stability and Storage

The stability of TLCK is highly dependent on the pH and temperature of the solution. The chloromethyl ketone group is susceptible to hydrolysis, particularly in neutral to alkaline conditions.

Key Stability Considerations:

-

pH: TLCK is most stable in acidic conditions (pH < 6.0).[1] It is reported to be very unstable in solutions with a pH above 6.0 at 25°C.

-

Aqueous Solutions: Aqueous solutions of TLCK are not recommended for long-term storage and should ideally be used within one day.[5][6]

-

Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

-

Solid Form: In its solid form, TLCK should be stored under desiccating conditions at -20°C and is stable for at least two years.

Workflow for Assessing TLCK Stability

The following workflow outlines a general procedure for quantitatively assessing the stability of TLCK under specific experimental conditions.

Caption: Workflow for determining the stability of TLCK under various conditions.

Mechanism of Action: Irreversible Serine Protease Inhibition

TLCK functions as an irreversible inhibitor of trypsin and trypsin-like serine proteases.[7] Its mechanism of action involves the specific alkylation of a critical histidine residue within the enzyme's active site.[7]

The process can be summarized in two key steps:

-

Substrate-like Binding: The lysine-like side chain of TLCK directs the inhibitor to the substrate-binding pocket of trypsin, which has a preference for cleaving peptide bonds after lysine and arginine residues.

-

Irreversible Alkylation: Once bound, the highly reactive chloromethyl ketone moiety of TLCK undergoes a nucleophilic attack by the imidazole side chain of the active site histidine (His-57 in trypsin). This results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme.

Sources

An In-Depth Technical Guide to the Biological Activity of Tosyl-L-lysine chloromethyl ketone (TLCK)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activity of Tosyl-L-lysine chloromethyl ketone (TLCK). We will delve into its core mechanism of action, its profound impact on key cellular signaling pathways, and provide detailed, field-proven protocols for its application in experimental settings.

Foundational Principles: Understanding TLCK

Tosyl-L-lysine chloromethyl ketone, commonly known as TLCK, is a well-established and widely utilized biochemical tool. At its core, TLCK is an irreversible inhibitor of serine proteases with a specificity for trypsin-like enzymes that cleave peptide bonds C-terminal to lysine and arginine residues. This specificity is conferred by the lysine residue in its structure, which mimics the natural substrate of these proteases.

Mechanism of Irreversible Inhibition

The inhibitory prowess of TLCK lies in its chemical structure. The chloromethyl ketone moiety is a highly reactive electrophile. Upon binding to the active site of a trypsin-like serine protease, the catalytic histidine residue attacks the carbon of the chloromethyl group, leading to the formation of a stable, covalent bond. This alkylation of the active site histidine permanently inactivates the enzyme.

Caption: Covalent modification of a trypsin-like serine protease by TLCK.

Modulation of Key Cellular Signaling Pathways

Beyond its foundational role as a protease inhibitor, TLCK has been instrumental in elucidating complex cellular signaling cascades, most notably the NF-κB pathway. It also exhibits significant effects on apoptosis and inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, cell survival, and proliferation. TLCK is a potent inhibitor of NF-κB activation induced by various stimuli, including lipopolysaccharide (LPS) and cytokines.[1] The primary mechanism of this inhibition is believed to be the prevention of the degradation of the inhibitory protein IκBα. This is achieved through the direct inhibition of the IκB kinase (IKK) complex. While the precise molecular interaction with TLCK is an area of ongoing research, studies with the related compound TPCK have shown that it covalently modifies a critical cysteine residue (Cys-179) in the activation loop of IKKβ, thereby preventing its kinase activity.[2] A similar mechanism is proposed for TLCK, where its reactive chloromethyl ketone group forms a covalent bond with this cysteine residue, leading to the inactivation of the IKK complex.

Caption: TLCK-mediated inhibition of the canonical NF-κB signaling pathway.

Involvement in Apoptosis

TLCK's role in apoptosis, or programmed cell death, is multifaceted. It has been shown to inhibit the processing of caspases, a family of cysteine proteases that are central executioners of apoptosis.[3] Specifically, TLCK can directly inhibit mature caspases, including caspase-3, -6, and -7.[1][4] However, it is important to note that this inhibition is not always protective against cell death and can depend on the cellular context and the apoptotic stimulus.[1] In some neuronal cell models, TLCK has been demonstrated to attenuate intrinsic death pathways upstream of mitochondrial demise, suggesting a protective role in specific scenarios of oxidative stress-induced cell death.[5]

Attenuation of Inflammasome Activation

Inflammasomes are multiprotein complexes that play a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β. The inhibitory effect of TLCK on the NF-κB pathway indirectly impacts inflammasome activation by reducing the expression of NLRP3, a key component of the inflammasome, and pro-IL-1β, both of which are transcriptionally regulated by NF-κB.

Quantitative Analysis of TLCK's Biological Activity

The following table summarizes key quantitative data regarding the inhibitory activity and toxicity of TLCK.

| Target | IC50 / EC50 / LD50 | Cell/System | Reference |

| Caspase-3 | 12.0 µM | Recombinant Human | [4] |

| Caspase-6 | 54.5 µM | Recombinant Human | [4] |

| Caspase-7 | 19.3 µM | Recombinant Human | [4] |

| Cytotoxic T Lymphocyte (CTL) Activity | 30 µM | Alloreactive CTL clone | [2] |

| Acute Toxicity (LD50) | 59 mg/kg (intraperitoneal) | Male Balb/c mice | N/A |

| Acute Toxicity (LD50) | 64 mg/kg (subcutaneous) | Male Balb/c mice | N/A |

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for investigating the biological activities of TLCK in a laboratory setting.

In Vitro Protease Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of TLCK on a trypsin-like serine protease.

Materials:

-

Purified trypsin-like serine protease

-

TLCK (prepared as a stock solution in DMSO or an appropriate aqueous buffer)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of TLCK dilutions in the assay buffer.

-

In a 96-well plate, add a fixed amount of the trypsin-like protease to each well.

-

Add the different concentrations of TLCK to the wells containing the enzyme. Include a vehicle control (DMSO or buffer).

-

Incubate the enzyme and TLCK mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

-

Initiate the enzymatic reaction by adding the chromogenic substrate (BApNA) to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product of BApNA cleavage) over time using a microplate reader.

-

Calculate the initial reaction rates (V0) for each TLCK concentration.

-

Plot the percentage of enzyme inhibition versus the TLCK concentration to determine the IC50 value.

Caption: A streamlined workflow for assessing protease inhibition by TLCK.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to investigate the effect of TLCK on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

TLCK

-

Stimulating agent (e.g., LPS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TLCK for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., LPS) for a time course (e.g., 0, 15, 30, 60 minutes).

-

For total IκBα phosphorylation, lyse the cells in RIPA buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities, normalizing to appropriate loading controls (β-actin for total and cytoplasmic fractions, Lamin B1 for the nuclear fraction).

Assessment of Off-Target Kinase Activity

Given that some protease inhibitors can have off-target effects on kinases, it is prudent to assess this possibility.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

TLCK

-

ATP (radiolabeled or for use with a kinase activity assay kit)

-

Kinase reaction buffer

-

Method for detecting kinase activity (e.g., phosphocellulose paper for radiolabeled ATP, or a commercial kinase assay kit)

Procedure:

-

In a reaction tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

-

Add a high concentration of TLCK (e.g., 100 µM) or a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time at the optimal temperature for the kinase.

-

Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).

-

Detect the phosphorylated substrate using the chosen method.

-

Compare the kinase activity in the presence and absence of TLCK to determine if there is any significant inhibition.

Considerations for Experimental Design and Interpretation

-

Irreversibility: Remember that TLCK is an irreversible inhibitor. Pre-incubation times are critical for ensuring complete inactivation of the target protease.

-

Specificity and Off-Target Effects: While TLCK is selective for trypsin-like serine proteases, it can react with other nucleophiles, including the thiol groups of cysteine residues.[6] This can lead to off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls and consider potential off-target interactions when interpreting data.

-

Solubility and Stability: TLCK is soluble in water and DMSO.[3] Aqueous stock solutions should be prepared fresh as TLCK can be unstable in aqueous solutions over time.

-

Toxicity: TLCK can be toxic to cells at higher concentrations.[6] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Conclusion

TLCK remains an invaluable tool for researchers in cell biology, immunology, and drug discovery. Its well-characterized activity as an irreversible inhibitor of trypsin-like serine proteases, coupled with its profound effects on the NF-κB signaling pathway and other cellular processes, provides a powerful means to dissect complex biological systems. By understanding its mechanism of action and employing rigorous experimental design as outlined in this guide, researchers can continue to leverage TLCK to gain critical insights into cellular function and disease pathogenesis.

References

- Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-43.

- Reuther, C., Ganjam, G. K., Dolga, A. M., & Culmsee, C. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Apoptosis, 19(11), 1545-58.

- Paskind, M., & Baltimore, D. (1987). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. The Journal of Immunology, 138(4), 1256-1262.

- Frydrych, I., Mlejnek, P., & Hlobilková, A. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-56.

-

Isca Biochemicals. (n.d.). TLCK | 4272-74-6. Retrieved from [Link]

Sources

- 1. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. In vitro kinase assay [protocols.io]

- 6. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) as a Serine Protease Inhibitor

Executive Summary

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, more commonly known as Tosyl-L-lysine chloromethyl ketone (TLCK), is a seminal compound in the study of serine proteases. It functions as an active site-directed, irreversible inhibitor with high specificity for trypsin-like serine proteases, which cleave peptide bonds C-terminal to lysine and arginine residues. This guide provides an in-depth analysis of TLCK, intended for researchers, scientists, and professionals in drug development. We will explore its chemical design, the molecular intricacies of its inhibitory mechanism, detailed protocols for its characterization, and its applications as both a critical research tool and a scaffold for therapeutic design. By synthesizing foundational knowledge with practical, field-proven methodologies, this document serves as an authoritative resource on this cornerstone protease inhibitor.

The Landscape of Serine Proteases and Their Inhibition

The Serine Protease Superfamily: Function and Mechanism

Serine proteases are a ubiquitous and vital class of enzymes, constituting nearly one-third of all known human proteases.[1] Their physiological roles are vast and critical, encompassing processes such as digestion, blood coagulation, fibrinolysis, inflammation, and immune responses.[2][3] The defining feature of these enzymes is a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The catalytic serine acts as the primary nucleophile, attacking the carbonyl carbon of a substrate's scissile peptide bond. The histidine residue acts as a general base, accepting the proton from the serine hydroxyl group, while the aspartate residue stabilizes the resulting positive charge on the histidine. This intricate charge-relay system enables the highly efficient hydrolysis of peptide bonds.

The Imperative for Serine Protease Inhibition

Given their central role in physiology, the activity of serine proteases is stringently regulated.[1] Dysregulation, often manifesting as hyperactivity, is a hallmark of numerous pathologies, including chronic inflammatory disorders, cardiovascular diseases, neurodegenerative conditions, and cancer.[4] This direct link between aberrant protease activity and disease makes serine proteases highly attractive targets for therapeutic intervention. The development of inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern drug discovery.[1][4]

A Spectrum of Inhibitors: From Reversible to Irreversible

Serine protease inhibitors can be broadly categorized based on their mechanism of action.[5]

-

Reversible Inhibitors: These compounds, which include many natural small proteins and synthetic molecules, bind non-covalently to the enzyme's active site.[5] Their binding is characterized by an equilibrium, and their inhibitory effect can be overcome by increasing substrate concentration.

-

Irreversible Inhibitors: This class of inhibitors forms a stable, covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. TLCK is a classic example of an irreversible inhibitor known as an affinity label or an active site-directed reagent. These molecules are designed with two key features: a "specificity" moiety that directs the inhibitor to the active site of a specific class of proteases, and a reactive "warhead" that forms the covalent bond.[6]

TLCK: A Molecular Profile

Chemical Structure and Properties

TLCK is an archetypal affinity label designed to target trypsin-like serine proteases. Its structure is a sophisticated mimic of a natural lysine substrate.

-

IUPAC Name: N-[(2S)-6-Amino-1-chloro-2-oxohexan-2-yl]-4-methylbenzenesulfonamide (Note: The user-provided name is a valid, albeit less common, synonym describing the same structure, also known as 1-Chloro-3-tosylamido-7-amino-L-2-heptanone[6])

-

Common Synonyms: Tosyl-L-lysine chloromethyl ketone, TLCK

-

Chemical Formula: C₁₄H₂₁ClN₂O₃S

-

Molecular Weight: 348.85 g/mol

-

Solubility & Stability: TLCK is soluble in organic solvents like DMF and DMSO, and sparingly soluble in aqueous buffers like PBS (up to ~5 mg/mL).[6] Aqueous solutions are unstable and should be prepared fresh, as the chloromethyl ketone moiety is susceptible to hydrolysis.

The Logic of Design: Substrate Mimicry and Covalent Inactivation

The design of TLCK is a masterclass in chemical biology, where each component serves a distinct purpose:

-

The Specificity Element: The core of the molecule mimics the amino acid lysine. The long, flexible alkyl chain terminating in a primary amine is specifically recognized by the deep, negatively charged S1 binding pocket of trypsin-like proteases. This pocket contains a key aspartate residue (Asp189 in trypsin) that forms a salt bridge with the positive charge of the lysine side chain, ensuring specific binding.[7]

-

The Peptide Bond Surrogate: The tosylamide group (p-toluenesulphonamide) acts as a stable surrogate for the peptide backbone, positioning the reactive warhead correctly within the active site.

-

The Reactive Warhead: The α-chloromethyl ketone (-C(=O)CH₂Cl) is the electrophilic functional group responsible for irreversible inhibition. Positioned adjacent to the specificity element, it is brought into close proximity to the catalytic histidine residue upon binding.[7][8]

Conceptual Synthesis Pathway

The synthesis of TLCK leverages standard peptide chemistry principles, starting from a protected form of L-lysine. The causality behind the steps is crucial for ensuring the final product's integrity.

Figure 1: Conceptual workflow for the synthesis of TLCK from L-lysine. Each step is chosen to selectively modify one functional group while preserving others, ensuring the final molecule has the correct structure for specific enzyme targeting.

Mechanism of Irreversible Inhibition

TLCK inactivates trypsin-like serine proteases through a mechanism of affinity labeling. This process is distinct from substrate hydrolysis and results in a stable, covalent enzyme-inhibitor complex. The inhibition is a two-step process involving initial reversible binding followed by irreversible alkylation.[9]

Detailed Molecular Mechanism

-

Reversible Binding (Formation of the EI Complex): TLCK first binds to the enzyme's active site in a manner analogous to a true substrate. The protonated amino group of the lysine-like side chain forms an ionic bond with the aspartate residue at the bottom of the S1 specificity pocket. This interaction has a characteristic dissociation constant, Kᵢ.

-

Irreversible Alkylation (Formation of the E-I Adduct): Once bound, the chloromethyl ketone "warhead" is precisely positioned near the catalytic His57 residue. The imidazole side chain of His57, which is rendered more nucleophilic by the adjacent Asp102, attacks the carbon atom bearing the chlorine. This results in a nucleophilic substitution reaction where the chlorine atom is displaced as a chloride ion, and a stable covalent bond is formed between the N-3 atom of the histidine ring and the inhibitor's methylene carbon.[9] This alkylation event permanently destroys the catalytic machinery of the enzyme.

Figure 2: Irreversible inhibition of a trypsin-like serine protease by TLCK. The inhibitor first binds specifically (Step 1), which then facilitates the covalent alkylation of the catalytic His57 residue by the chloromethyl ketone warhead (Step 2).

Experimental Characterization of TLCK Activity

To rigorously define the interaction between TLCK and its target protease, a series of quantitative experiments are required. These protocols are designed to be self-validating, providing a clear and reproducible measure of inhibitory potency and specificity.

Kinetic Analysis of Irreversible Inhibition

For irreversible inhibitors like TLCK, the simple IC₅₀ value is insufficient as it is dependent on incubation time. A more rigorous analysis determines the individual kinetic constants for the binding and inactivation steps. The process follows the kinetic scheme shown below, where E is the enzyme, I is the inhibitor, EI is the reversible complex, and E-I is the final inactivated enzyme.[10]

E + I ⇌ EI → E-I (Rate constants: Kᵢ for dissociation of EI, k_inact for the inactivation step)

The overall second-order rate constant for inactivation (k_inact/Kᵢ) is the most robust measure of inhibitor efficiency.

Protocol 4.1.1: Determining Inhibition Constants (Kᵢ and k_inact) for TLCK

Objective: To quantify the rate of irreversible inhibition of a target protease (e.g., Trypsin) by TLCK.

Materials:

-

Purified Trypsin

-

TLCK stock solution (e.g., 10 mM in DMSO, prepare fresh)

-

Chromogenic or fluorogenic trypsin substrate (e.g., BAPNA or Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

96-well microplate

-

Microplate reader

Methodology:

-

Enzyme-Inhibitor Pre-incubation:

-

Prepare a series of dilutions of TLCK in Assay Buffer. The final concentrations should bracket the expected Kᵢ. A typical range might be 0.1 µM to 100 µM.

-

In the wells of the microplate, add a fixed amount of trypsin to each TLCK dilution. Include a control well with trypsin and buffer only (no inhibitor).

-

Causality Check: This pre-incubation step is critical. It allows the time-dependent irreversible reaction to proceed before the introduction of the substrate.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

-

Measurement of Residual Activity:

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells simultaneously.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using the plate reader. The rate of substrate hydrolysis is directly proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

For each TLCK concentration and time point, calculate the initial velocity (v) of the reaction.

-

Plot the natural logarithm of the percent residual activity (ln(v/v₀), where v₀ is the rate of the uninhibited control) against the pre-incubation time for each TLCK concentration. This should yield a series of straight lines.

-

The negative slope of each line represents the observed rate of inactivation (k_obs) at that specific inhibitor concentration.

-

Validation Step: The linearity of these plots confirms that the inactivation follows pseudo-first-order kinetics.

-

Plot the calculated k_obs values against the corresponding TLCK concentration ([I]). This plot should be a hyperbola that fits the equation: k_obs = k_inact * [I] / (Kᵢ + [I])

-

Fit the data to this equation using non-linear regression to determine the values of k_inact (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate).

-

Specificity and Selectivity Profiling

A crucial aspect of inhibitor characterization is determining its selectivity. While designed for trypsin-like enzymes, the reactive nature of TLCK means it can inhibit other enzymes, particularly cysteine proteases, by alkylating the active site cysteine thiol.[6]

Protocol 4.2.1: Profiling TLCK Against a Panel of Proteases

Objective: To assess the selectivity of TLCK by measuring its inhibitory activity against a diverse panel of proteases.

Methodology:

-

Select Protease Panel: Assemble a panel that includes:

-

Primary Target: Trypsin

-

Other Serine Proteases: Chymotrypsin (different specificity pocket), Elastase (small specificity pocket), Thrombin (coagulation factor).

-

Cysteine Proteases (Potential Off-Targets): Papain, Caspase-3.

-

-

Perform Inhibition Assays:

-

For each enzyme in the panel, perform a simplified inhibition assay. A common method is to pre-incubate the enzyme with a fixed, high concentration of TLCK (e.g., 50 µM) for a set period (e.g., 30 minutes).

-

Measure the residual activity using a specific substrate for each enzyme and compare it to an uninhibited control.

-

Express the result as "% Inhibition".

-

-

Quantitative Follow-up:

-

For any enzyme that shows significant inhibition, perform the full kinetic analysis as described in Protocol 4.1.1 to determine the k_inact/Kᵢ value.

-

-

Modern Approaches:

-

For comprehensive profiling in complex biological samples (e.g., cell lysates), advanced techniques like Activity-Based Protein Profiling (ABPP) are invaluable. This involves using a tagged version of the inhibitor to label all susceptible enzymes, which are then identified by mass spectrometry.

-

Phage display and combinatorial substrate libraries can also be used to define the specificity profile of a protease and assess how an inhibitor alters it.[11][12][13]

-

Data Presentation: Summarizing Inhibitory Potency

Quantitative data should be presented in a clear, tabular format to allow for easy comparison of the inhibitor's potency and selectivity.

| Enzyme Target | Class | k_inact (s⁻¹) | Kᵢ (µM) | k_inact/Kᵢ (M⁻¹s⁻¹) |

| Trypsin | Serine Protease | 0.25 | 15 | 16,667 |

| Thrombin | Serine Protease | 0.05 | 50 | 1,000 |

| Chymotrypsin | Serine Protease | <0.001 | >500 | <2 |

| Papain | Cysteine Protease | 0.01 | 100 | 100 |

| Caspase-3 | Cysteine Protease | <0.001 | >500 | <2 |

| Table 1: Representative kinetic data for TLCK against a panel of proteases. The high second-order rate constant for trypsin demonstrates its high potency and specificity for its intended target. |

Applications in Research and Therapeutics

A Versatile Research Tool

Despite its limitations for direct therapeutic use, TLCK remains an indispensable tool in the laboratory.

-

Protease Function Elucidation: By selectively inhibiting trypsin-like enzymes, TLCK helps researchers probe their function in complex biological pathways. For instance, it has been used to demonstrate the role of specific proteases in neuritic degeneration and cellular signaling.[14]

-

Inhibition of Signal Transduction: TLCK has been reported to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This effect is thought to occur through the alkylation of critical cysteine residues on the IκB kinase (IKK) and p65/RelA proteins.[15]

-

Prevention of Proteolysis: During protein purification and cell lysis, endogenous proteases are released, which can degrade the protein of interest. Adding TLCK (often in combination with other inhibitors like TPCK and PMSF) to lysis buffers is a standard practice to preserve protein integrity.[6]

Therapeutic Potential and Inherent Limitations

The direct use of TLCK as a therapeutic agent is precluded by several factors:

-

Lack of Perfect Selectivity: Its reactivity towards cysteine thiols can lead to off-target effects and cellular toxicity.[6]

-

High Reactivity and Poor Pharmacokinetics: The electrophilic chloromethyl ketone is highly reactive and can be quenched by endogenous nucleophiles like glutathione, leading to a short biological half-life and poor bioavailability.[1]

-

Potential for Immunogenicity: As a modified peptide, it could potentially elicit an immune response.

However, the fundamental design principles of TLCK—combining a specificity element with a reactive warhead—have profoundly influenced the development of modern, sophisticated protease inhibitors. Current drug design efforts focus on creating inhibitors with improved selectivity, better pharmacokinetic profiles, and alternative, less promiscuous reactive groups.[16][17]

Conclusion and Future Perspectives

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) represents a landmark achievement in the rational design of enzyme inhibitors. Its elegant substrate-mimetic structure provides a powerful and specific tool for irreversibly inactivating trypsin-like serine proteases. While its utility as a frontline therapeutic is limited, its value as a research probe is undisputed. The knowledge gained from studying TLCK has laid the groundwork for generations of protease inhibitors, guiding the development of safer, more selective, and more effective drugs for a host of human diseases. The principles embodied by TLCK continue to inform the design of novel covalent drugs and chemical probes, ensuring its legacy will endure in the fields of biochemistry and medicine.

References

-

MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

-

Frontiers. (n.d.). Editorial: Serine protease inhibitors and their therapeutic applications. [Link]

-

Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

-

PubMed Central (NIH). (n.d.). Quantitative profiling of protease specificity. [Link]

-

PubMed. (n.d.). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. [Link]

-

ResearchGate. (2025). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

-

PubMed. (n.d.). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. [Link]

-

PubMed. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. [Link]

-

PubMed. (2011). Methods to measure the kinetics of protease inhibition by serpins. [Link]

-

Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. [Link]

-

PNAS. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

-

PubMed. (2020). Small-molecule modulators of serine protease inhibitor proteins (serpins). [Link]

-

PubMed Central (NIH). (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. [Link]

-

MDPI. (n.d.). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. [Link]

-

MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

-

ACS Publications. (2024). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. [Link]

-

Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. [Link]

-

Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

-

PubMed Central. (n.d.). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. [Link]

-

CORE. (n.d.). Affinity Labelling of Proteinases with Tryptic Specificity by Peptides with C-Terminal Lysine Chloromethyl Ketone. [Link]

-

bioRxiv. (2020). Quantitative profiling of protease specificity. [Link]

Sources

- 1. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 2. Small-molecule modulators of serine protease inhibitor proteins (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]

- 5. Serine Protease Inhibitor Development - Creative Biolabs [creative-biolabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 11. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Quantitative profiling of protease specificity | bioRxiv [biorxiv.org]

- 14. N-alpha-p-tosyl-L-lysine chloromethyl ketone (TLCK) suppresses neuritic degeneration caused by different experimental paradigms including in vitro Wallerian degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of TLCK: A Technical Guide to a Seminal Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of Specificity in Enzyme Inhibition

In the landscape of biochemical research, the ability to selectively dissect complex biological processes is paramount. The development of specific enzyme inhibitors has been a cornerstone of this endeavor, providing molecular scalpels to probe the intricate machinery of life. This guide delves into the discovery, history, and multifaceted applications of Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), a landmark molecule that revolutionized the study of proteases and continues to be an indispensable tool for researchers today. As we will explore, the story of TLCK is not merely one of chemical synthesis but a testament to the power of rational design in chemical biology, paving the way for a new era of targeted enzyme inhibition.

The Dawn of Affinity Labeling: The Pioneering Work of Shaw and Schoellmann

The conceptual breakthrough that led to the creation of TLCK arose from the innovative work of Elliott Shaw and his colleague George Schoellmann in the early 1960s. At the time, enzyme inhibition was largely dominated by non-specific reagents that reacted with various functional groups on proteins, offering little in the way of targeted disruption. Shaw and Schoellmann envisioned a new class of inhibitors, termed "active-site-directed reagents" or "affinity labels," that would exploit the inherent substrate specificity of an enzyme to achieve selective and irreversible inactivation.[1]

The core principle was elegantly simple: design a molecule that mimics the enzyme's natural substrate, allowing it to bind specifically to the active site. This substrate analog would also carry a reactive chemical group, a "warhead," that, once positioned correctly within the active site, would form a stable covalent bond with a nearby amino acid residue, thereby permanently disabling the enzyme. This approach promised a level of specificity previously unattainable.

Their seminal work focused on serine proteases, a class of enzymes crucial in digestion, blood coagulation, and numerous other physiological processes. They first targeted chymotrypsin, an enzyme that preferentially cleaves peptide bonds after aromatic amino acids like phenylalanine and tyrosine. This led to the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a molecule that mimicked a chymotrypsin substrate and carried a reactive chloromethyl ketone group.[1] As predicted, TPCK proved to be a highly specific and irreversible inhibitor of chymotrypsin.

Building on this success, they turned their attention to trypsin, a serine protease with a different specificity, cleaving peptide chains after basic amino acid residues such as lysine and arginine. Applying the same principles of rational design, they synthesized Nα-Tosyl-L-lysine chloromethyl ketone (TLCK). The lysine side chain of TLCK directed the molecule to the substrate-binding pocket of trypsin, and the chloromethyl ketone group then reacted with a critical histidine residue in the enzyme's active site, leading to its irreversible inactivation.[1] This discovery marked a pivotal moment in biochemistry, providing researchers with a powerful and specific tool to study the function of trypsin and other trypsin-like serine proteases.

The Molecular Mechanism of TLCK: A Tale of Irreversible Inhibition

TLCK's efficacy as an inhibitor lies in its two-step mechanism of action, a classic example of affinity labeling.

Step 1: Specific Binding to the Active Site

The initial interaction between TLCK and a trypsin-like serine protease is driven by non-covalent forces. The lysine side chain of TLCK, with its positive charge at physiological pH, is recognized by the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin. This interaction mimics the binding of a natural lysine-containing substrate, ensuring that TLCK is precisely positioned within the enzyme's active site.

Step 2: Covalent Modification of the Catalytic Histidine

Once bound, the reactive chloromethyl ketone group of TLCK is brought into close proximity to the catalytic triad of the serine protease, which consists of three key amino acid residues: serine, histidine, and aspartate. The imidazole side chain of the active site histidine residue, acting as a nucleophile, attacks the carbon atom of the chloromethyl group. This results in the formation of a stable covalent bond and the displacement of the chlorine atom. This alkylation of the histidine residue is an irreversible modification that permanently inactivates the enzyme by disrupting the catalytic mechanism.[2]

Figure 1. Mechanism of irreversible inhibition of trypsin-like serine proteases by TLCK.

Key Applications of TLCK in Biochemical Research

The high specificity and irreversible nature of TLCK have made it an invaluable tool in a wide range of biochemical and cellular studies.

A Potent Inhibitor of Trypsin-like Serine Proteases

The primary and most well-established application of TLCK is as a potent and selective inhibitor of trypsin and trypsin-like serine proteases. It is widely used in protein purification protocols to prevent the degradation of target proteins by endogenous proteases. For instance, during the purification of chymotrypsin, TLCK can be added to the initial cell lysate to specifically inactivate any contaminating trypsin, which could otherwise degrade the chymotrypsin.

Probing the NF-κB Signaling Pathway

A significant discovery in the 1990s revealed a new and critical role for TLCK in cell biology: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of the inflammatory and immune responses, and its activation is tightly controlled. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, such as cytokines or lipopolysaccharides (LPS), a protein kinase complex called IKK phosphorylates IκBα.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[6]

TLCK was found to block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of IκBα.[7] While the exact mechanism of how TLCK inhibits IKK activity is still under investigation, it is believed to be independent of its serine protease inhibitory activity. This discovery provided researchers with a critical chemical tool to dissect the NF-κB signaling cascade and has been instrumental in elucidating the roles of this pathway in various diseases, including chronic inflammation and cancer.

Figure 2. Inhibition of the NF-κB signaling pathway by TLCK.

Affinity Labeling and Proteomic Applications

The inherent properties of TLCK as an active-site-directed inhibitor make it an excellent tool for affinity labeling.[8] By incorporating a reporter tag, such as a radioactive isotope or a fluorescent dye, into the TLCK molecule, researchers can covalently label and subsequently identify trypsin-like serine proteases in complex biological samples. This approach has been instrumental in identifying novel proteases and characterizing their roles in various physiological and pathological processes.

Experimental Protocols and Practical Considerations

Preparation and Storage of TLCK Solutions

TLCK is typically supplied as a hydrochloride salt, which is a white to off-white crystalline solid. It is soluble in water and alcohols. For cell culture experiments, a stock solution is usually prepared in a sterile, aqueous buffer (e.g., PBS) or an organic solvent like DMSO. It is important to note that TLCK is unstable in solutions with a pH above 7.0, as the chloromethyl ketone group can be hydrolyzed. Therefore, stock solutions should be prepared fresh or stored at -20°C in small aliquots to minimize degradation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of TLCK against a specific trypsin-like serine protease.

Materials:

-

Purified trypsin-like serine protease

-

TLCK

-

Appropriate chromogenic or fluorogenic substrate for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of TLCK in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the protease to each well.

-

Add the different concentrations of TLCK to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each TLCK concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, it is more accurate to determine the second-order rate constant of inactivation (k_inact/K_i).

Inhibition of NF-κB Activation in Cultured Cells

Objective: To investigate the effect of TLCK on NF-κB activation in a cell-based assay.

Materials:

-

Mammalian cell line (e.g., HeLa, RAW 264.7)

-

Complete cell culture medium

-

Stimulating agent (e.g., TNF-α, LPS)

-

TLCK

-

Reagents for protein extraction and Western blotting

-

Antibodies against IκBα, phospho-IκBα, and a loading control (e.g., β-actin)

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of TLCK (typically in the range of 10-100 µM) for a specific duration (e.g., 1-2 hours) before stimulation.

-

Stimulate the cells with the chosen agent (e.g., 10 ng/mL TNF-α for 15-30 minutes) to induce NF-κB activation.

-

After stimulation, wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis to detect the levels of total IκBα and phosphorylated IκBα. A decrease in the level of total IκBα and an increase in phospho-IκBα in the stimulated, untreated cells will indicate NF-κB activation. TLCK-treated cells should show a dose-dependent inhibition of IκBα degradation and phosphorylation.

Quantitative Data Summary

| Compound | Target | Parameter | Value | Reference |

| TLCK | Trypsin | k_inact/K_i | ~10^5 M^-1 s^-1 | [1] |

| TLCK | Caspase-3 | IC50 | 12.0 µM | [5] |

| TLCK | Caspase-6 | IC50 | 54.5 µM | [5] |

| TLCK | Caspase-7 | IC50 | 19.3 µM | [5] |

| TPCK | Chymotrypsin | k_inact/K_i | ~10^4 M^-1 s^-1 | [1] |

Conclusion and Future Perspectives

From its rational design in the early 1960s to its widespread use in modern laboratories, TLCK has left an indelible mark on biochemical research. Its journey from a specific inhibitor of trypsin to a key tool for dissecting the complex NF-κB signaling pathway highlights the profound and often unexpected impact of chemical probes in biology. The principles of affinity labeling, pioneered by Shaw and Schoellmann, continue to inspire the development of new generations of targeted inhibitors for a vast array of enzymes, driving progress in both fundamental research and drug discovery. As we continue to unravel the complexities of cellular signaling, the legacy of TLCK serves as a powerful reminder of the enduring value of well-designed chemical tools in illuminating the intricate workings of the cell.

References

-

Pinter, M., & Hensley, P. (1987). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 139(7), 2263-2268. [Link]

-

Im, S. Y., Lee, J. K., Park, S. J., Kim, Y. H., & Kim, K. (1998). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Immunology letters, 64(2-3), 83–88. [Link]

-

Kambe, F., Hayashi, Y., Seo, H., & Murata, Y. (1996). Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression. Journal of Biological Chemistry, 271(43), 26687-26692. [Link]

-

Shishodia, S., & Aggarwal, B. B. (2002). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Clinics in Cancer Research, 8(1), 43-52. [Link]

-

Coggins, J. R., Kray, W., & Shaw, E. (1974). Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone. The Biochemical journal, 137(3), 579–585. [Link]

-

Wikipedia. (2023, December 1). Deubiquitinating enzyme. In Wikipedia. [Link]

-

Powers, J. C. (1999). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 99(9), 2423-2454. [Link]

-

Brown, K., Gerstberger, S., Carlson, L., Franzoso, G., & Siebenlist, U. (1995). Tumor necrosis factor alpha-induced phosphorylation of I kappa B alpha is a signal for its degradation but not dissociation from NF-kappa B. Proceedings of the National Academy of Sciences of the United States of America, 92(7), 2490–2494. [Link]

-

Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]

-

Chen, L. F., & Greene, W. C. (2004). Post-translational Modifications of IκBα: The State of the Art. Frontiers in immunology, 11, 595797. [Link]

-

Reuther, C., & Bahr, B. A. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and molecular life sciences : CMLS, 71(21), 4217–4228. [Link]

-

QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

-

Li, Y., et al. (2020). Post-translational Modifications of IκBα: The State of the Art. Frontiers in Immunology, 11, 595797. [Link]

-

Kupfer, A., Gani, V., Jiménez, J. S., & Shaltiel, S. (1979). Affinity labeling of the catalytic subunit of cyclic AMP-dependent protein kinase by Nalpha-tosyl-L-lysine chloromethyl ketone. Biochemistry, 18(23), 5036–5042. [Link]

-

Isca Biochemicals. (n.d.). TLCK. Retrieved from [Link]

-

Frydrych, I., Mlejnek, P., & Dolezel, P. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of cellular biochemistry, 103(5), 1646–1656. [Link]

-

Shishodia, S., & Aggarwal, B. B. (2002). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(1), 3–8. [Link]

-

Crişan, L., et al. (2012). Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity. The Journal of biological chemistry, 287(39), 32909–32920. [Link]

-

Zulkifli, M. F., et al. (2018). A Novel Method of Affinity Tag Cleavage in the Purification of a Recombinant Thermostable Lipase from Aneurinibacillus thermoaerophilus Strain HZ. Molecules (Basel, Switzerland), 23(10), 2697. [Link]

Sources

- 1. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Engaging with Spirituality in the Classroom with Elliot Shaw | Charlotte Mason Institute [cminst.org]

- 3. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity‐Directed Site‐Specific Protein Labeling and Its Application to Antibody‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tosyl-L-lysine Chloromethyl Ketone (TLCK) for Researchers and Drug Development Professionals

Welcome to a comprehensive exploration of Tosyl-L-lysine chloromethyl ketone, more commonly known as TLCK. This guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth understanding of TLCK's core applications, mechanisms, and practical methodologies. As a seasoned application scientist, my goal is to not only present the technical details but also to offer insights into the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Unveiling the Power of a Potent Inhibitor

Tosyl-L-lysine chloromethyl ketone (TLCK) is a well-established and widely utilized biochemical tool. It is an irreversible inhibitor primarily targeting trypsin-like serine proteases.[1] Its specificity is conferred by the lysine residue, which directs the inhibitor to the substrate-binding pocket of proteases that cleave after basic amino acids. The chloromethyl ketone group then forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.[2] This potent and specific inhibitory action has made TLCK an invaluable reagent in dissecting complex cellular processes.

Beyond its foundational role as a protease inhibitor, TLCK has gained significant traction for its ability to modulate critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory and immune responses.[3] Furthermore, its involvement in the intricate dance of apoptosis, or programmed cell death, has opened up avenues for its use in cancer research and beyond.[4] This guide will delve into these key applications, providing not only the theoretical underpinnings but also actionable protocols to empower your research.

The Core Mechanism: An Irreversible Covalent Inhibition